molecular formula MgBr2<br>Br2Mg B8817586 Magnesium bromide

Magnesium bromide

Cat. No. B8817586
M. Wt: 184.11 g/mol
InChI Key: OTCKOJUMXQWKQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium bromide is a useful research compound. Its molecular formula is MgBr2 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Magnesium bromide

Molecular Formula

MgBr2
Br2Mg

Molecular Weight

184.11 g/mol

IUPAC Name

magnesium;dibromide

InChI

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2

InChI Key

OTCKOJUMXQWKQG-UHFFFAOYSA-L

Canonical SMILES

[Mg+2].[Br-].[Br-]

physical_description

Hexahydrate: Colorless or white solid;  Highly deliquescent;  [Merck Index] Hygroscopic solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of MgBr2 is prepared from 1,2-dibromo-ethane (6.76 g, 36 mmol, 4 eq) and magnesium (0.88 g, 36 mmol, 4 eq) in ether (80 ml) under a nitrogen atmosphere. A 2-lithio-furan solution is prepared under nitrogen atmosphere by adding a 1.6M solution of n-butyl-lithium in hexane (28 ml, 45 mmol, 5 eq) dropwise to a mixture of furan (3.1 g, 45 mmol, 5 eq) and TMEDA (5.2 g, 45 mmol, 5 eq) in anhydrous ether (100 ml) at −20° C. The mixture is then taken to reflux for 2 hours, cooled down to ambient temperature and MgBr2 in ether is added dropwise to the solution. A 1-piperidin-1-yl-cyclohexanecarbonitrile (1.7 g, 9 mmol, 1 eq) solution in ether is added dropwise at ambient temperature. The mixture is taken to reflux for 16 hours, cooled down to ambient temperature, then treated in the following manner: the mixture is poured gently into an ice-cooled saturated solution of NH4Cl, agitated for 30 minutes, extracted with ether; the ethereal phases are combined, then extracted three times with 10% HCl, and 20% NH4OH is added to the aqueous phase until neutrality. The aqueous phase is extracted with ether, the organic phase is washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order to produce an oil (1.7 g, 76%).
Quantity
6.76 g
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0.88 g
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80 mL
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1.7 g
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[Compound]
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ice
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[Compound]
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solution
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0 (± 1) mol
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28 mL
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3.1 g
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5.2 g
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100 mL
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Synthesis routes and methods II

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
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0 (± 1) mol
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7.5 g
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30 mL
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0.06 mol
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44 mL
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